molecular formula C15H22FN3O4S B7000533 N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

Cat. No.: B7000533
M. Wt: 359.4 g/mol
InChI Key: RBBOWPQLJGOHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and is functionalized with a fluorine atom, a methoxy group, and a methylsulfamoyl group, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4S/c1-17-24(21,22)10-11-5-4-8-19(9-11)15(20)18-14-12(16)6-3-7-13(14)23-2/h3,6-7,11,17H,4-5,8-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBOWPQLJGOHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN(C1)C(=O)NC2=C(C=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Fluoro and Methoxy Groups: The aromatic ring can be functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methoxylation can be done using methanol in the presence of a strong acid catalyst.

    Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide precursor.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Products may include 2-fluoro-6-methoxybenzaldehyde or 2-fluoro-6-methoxybenzoic acid.

    Reduction: Products may include the corresponding amine derivative.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on the biological activity of piperidine derivatives. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate for the treatment of various diseases. Its structural features suggest it could interact with biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the methoxy group can influence the compound’s electronic properties. The piperidine ring provides a rigid scaffold that can position these functional groups optimally for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
  • N-(2-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
  • N-(2-fluoro-6-methoxyphenyl)-3-(sulfamoylmethyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(2-fluoro-6-methoxyphenyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable candidate for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.